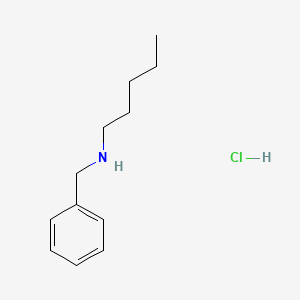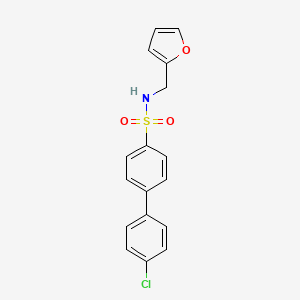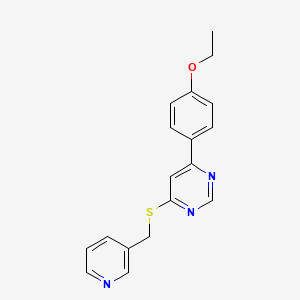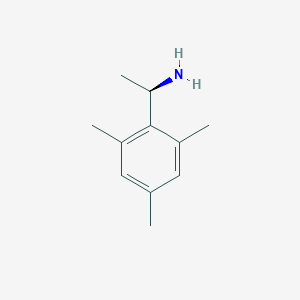
Chlorure de benzyl-pentyl-ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its surfactant properties, making it useful in a range of applications from disinfectants to phase transfer catalysts.
Applications De Recherche Scientifique
Benzyl-Pentyl-Ammonium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties, particularly against antibiotic-resistant pathogens.
Industry: Used in the formulation of disinfectants and cleaning agents.
Safety and Hazards
Orientations Futures
The future directions of Benzyl-Pentyl-Ammonium Chloride research could involve improving the photovoltaic performances of perovskite solar cells (PSCs) by employing ammonium halide-based molecular modulators . This could address the critical limitations of PSCs and mitigate the major barriers on the pathway toward future up-scaling applications .
Mécanisme D'action
Target of Action
Benzyl-Pentyl-Ammonium Chloride, also known as N-benzylpentan-1-amine;hydrochloride, is a type of quaternary ammonium compound (QAC). QACs are known to target a wide range of cellular components, particularly enzymes that control various respiratory and metabolic activities . The primary targets of QACs are the cellular membrane lipid bilayers of bacteria .
Mode of Action
The bactericidal action of Benzyl-Pentyl-Ammonium Chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents . This leads to the death of the bacterial cells.
Biochemical Pathways
It is known that qacs like benzyl-pentyl-ammonium chloride can cause reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the targeted biomolecules, disrupting the normal biochemical pathways within the bacterial cells.
Pharmacokinetics
It is known that qacs are very soluble in water and ethanol , which suggests that they could be readily absorbed and distributed within the body. The metabolism and excretion of Benzyl-Pentyl-Ammonium Chloride would likely depend on its chemical structure and the specific metabolic pathways present in the organism.
Result of Action
The primary result of the action of Benzyl-Pentyl-Ammonium Chloride is the death of bacterial cells. By disrupting the cellular membrane and causing the leakage of cellular contents , Benzyl-Pentyl-Ammonium Chloride can effectively kill bacteria, making it a potent antimicrobial agent.
Action Environment
The action of Benzyl-Pentyl-Ammonium Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been suggested that the ubiquitous and frequent use of QACs in commercial products can generate selective environments that favor microbial phenotypes potentially cross-resistant to a variety of compounds . Furthermore, the pH and temperature of the environment can also influence the stability and action of Benzyl-Pentyl-Ammonium Chloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Benzyl-Pentyl-Ammonium Chloride typically involves a quaternized addition reaction. One common method is to react benzyl chloride with pentylamine in the presence of a solvent such as acetone . The reaction conditions usually involve moderate temperatures to ensure the reaction proceeds efficiently while minimizing the formation of by-products.
Industrial Production Methods
In industrial settings, the production of Benzyl-Pentyl-Ammonium Chloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of solvents like acetone, which can be recycled, also makes the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-Pentyl-Ammonium Chloride undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids when treated with oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction: Although less common, reduction reactions can also occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or other halides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted benzyl derivatives.
Reduction: Reduced benzyl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyldioctadecyl-Ammonium Bromide: Known for its use in disinfectants and its genotoxic effects at certain concentrations.
Uniqueness
Benzyl-Pentyl-Ammonium Chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl-Pentyl-Ammonium Chloride involves the reaction of benzyl chloride with pentylamine followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "Benzyl chloride", "Pentylamine", "Hydrochloric acid" ], "Reaction": [ "Add benzyl chloride dropwise to a solution of pentylamine in anhydrous ether at room temperature and stir for 24 hours.", "Filter the resulting precipitate and wash with ether to obtain the intermediate product.", "Add hydrochloric acid to the intermediate product and stir for 2 hours at room temperature.", "Filter the resulting precipitate and wash with water to obtain the final product, Benzyl-Pentyl-Ammonium Chloride." ] } | |
Numéro CAS |
90389-36-9 |
Formule moléculaire |
C25H32O5 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |
InChI |
InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |
Clé InChI |
YDIQJONNFLVNGD-FPMRONRSSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |
SMILES |
CCCCCNCC1=CC=CC=C1.Cl |
SMILES canonique |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)


![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
